1-Bromopentafluoropropene
Overview
Description
1-Bromopentafluoropropene is a chemical compound with the molecular formula C3BrF5. It is characterized by the presence of a bromine atom and five fluorine atoms attached to a propene backbone.
Scientific Research Applications
1-Bromopentafluoropropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical diagnostics.
Safety and Hazards
Preparation Methods
1-Bromopentafluoropropene can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropene with bromine under controlled conditions. The reaction typically takes place in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained .
Industrial production methods may vary, but they generally involve similar principles of controlled reactions and the use of appropriate catalysts to achieve high yields and purity of this compound .
Chemical Reactions Analysis
1-Bromopentafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new compounds with different functional groups.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Mechanism of Action
The mechanism by which 1-Bromopentafluoropropene exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in research .
Comparison with Similar Compounds
1-Bromopentafluoropropene can be compared with other similar compounds, such as:
1-Chloropentafluoropropene: Similar in structure but with a chlorine atom instead of bromine.
1-Iodopentafluoropropene: Contains an iodine atom instead of bromine.
1-Fluoropentafluoropropene: Has an additional fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence the compound’s behavior in various chemical and biological systems .
Properties
IUPAC Name |
1-bromo-1,2,3,3,3-pentafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXPNZJPZBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396447 | |
Record name | 1-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53692-47-0 | |
Record name | 1-Bromopentafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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